3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl (3Z)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-17(2)10-14-11-18(9-8-15(14)19)16(20)21-12-13-6-4-3-5-7-13/h3-7,10H,8-9,11-12H2,1-2H3/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGRPOTZWCEXPE-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester (CAS Number: 727382-73-2) is a compound with notable biological activity, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological properties, including its molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound has the following molecular attributes:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | Benzyl (Z)-3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate |
| LogP | 1.98140 |
| PSA (Polar Surface Area) | 49.85 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly those modulating serotonin and dopamine pathways, which are crucial in treating mood disorders.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Studies have shown that derivatives of piperidine compounds, including this benzyl ester, possess antiviral properties against various viruses. For instance, compounds similar to this structure have been documented to inhibit viral replication effectively without significant cytotoxicity .
- Antidepressant Properties : The piperidine moiety is known for its presence in several antidepressant medications. Compounds with similar structures have demonstrated the ability to modulate serotonin receptors, contributing to their antidepressant effects .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that at certain concentrations, it exhibits low toxicity while maintaining bioactivity against targeted pathways .
Case Studies
Several studies have explored the efficacy of related compounds in clinical settings:
- Study on Antiviral Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antiviral potential of piperidine derivatives against the herpes simplex virus (HSV). The results indicated that modifications to the piperidine structure enhanced antiviral activity significantly .
- Antidepressant Research : Research focusing on piperazine-containing drugs highlighted how modifications in the piperidine structure can lead to improved serotonin receptor modulation, suggesting potential therapeutic applications for mood disorders .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that piperidine derivatives exhibit potential antidepressant effects. The structural features of 3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester suggest it could modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, thereby contributing to antidepressant activity. Studies have shown that compounds with similar structures can enhance mood and reduce anxiety symptoms .
2. Anticancer Properties
In recent studies, piperidine derivatives have been investigated for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been noted. For instance, compounds that share structural similarities have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar capabilities .
Synthesis and Derivative Development
1. Synthetic Pathways
The synthesis of this compound typically involves the reaction of piperidinone with dimethylformamide dimethyl acetal followed by benzylation. This method allows for the introduction of the dimethylamino group, which is crucial for its biological activity.
2. Derivative Exploration
Researchers are exploring derivatives of this compound to enhance its pharmacological properties. Modifications in the benzyl group or the piperidine ring can lead to improved potency or reduced side effects. For example, altering substituents on the benzyl moiety can affect lipophilicity and bioavailability, making these derivatives more effective as therapeutic agents .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
Benzyl 4-(3-Ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
- CAS : 38711-20-5
- Molecular Formula: C₁₈H₂₁NO₅
- Key Feature: Ethoxycarbonyl-acetyl group at position 4 (vs. dimethylaminomethylene at position 3 in the target compound).
- Application : Intermediate in peptide synthesis and drug design .
Benzyl 3-(Benzoyloxy)-4-oxopiperidine-1-carboxylate
Variations in Ester Groups
Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate
- CAS: Not explicitly listed (see synonyms in ).
- Molecular Formula: C₁₅H₁₉NO₃
- Key Feature : Ethyl ester (vs. benzyl ester) at position 1.
- Relevance : Used in the synthesis of alkaloid analogs and as a building block for heterocyclic compounds .
Benzyl 4-(2-Oxoethyl)piperidine-1-carboxylate
Amino-Functionalized Analogs
4-Amino-3-hydroxy-piperidine-1-carboxylic Acid Benzyl Ester
- CAS : 203503-30-4
- Molecular Formula : C₁₃H₁₈N₂O₃
- Key Feature: Amino and hydroxyl groups at positions 4 and 3, respectively.
- Applications : Investigated for chiral synthesis and as a precursor to bioactive molecules .
4-Amino-4-trifluoromethyl-piperidine-1-carboxylic Acid Benzyl Ester
Comparative Data Table
Preparation Methods
Condensation of 1-Benzyl-4-oxopiperidine-3-carboxylate with Formamidine Acetate
This method is the most documented and involves the reaction of ethyl or benzyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate in the presence of sodium methoxide or other sodium alkoxides in alcoholic solvents.
- Reaction Conditions :
- Solvent: Methanol or ethanol
- Base: Sodium methoxide (NaOMe) or sodium ethoxide
- Temperature: Reflux or 70–85 °C
- Reaction time: 2 to 18 hours depending on scale and conditions
-
- The piperidine ester hydrochloride salt is suspended in methanol.
- Formamidine acetate is added, followed by sodium methoxide solution.
- The mixture is heated under reflux or sealed vessel conditions.
- After completion, the reaction mixture is cooled, concentrated, and neutralized with acetic acid to precipitate the product.
- The solid is filtered, washed, and dried.
Yields : Typically around 55–61% isolated yield of the dimethylaminomethylene derivative as a solid.
-
- Mass spectrometry (MS) confirms molecular ion at m/z ~242 [M+H]+.
- ^1H NMR spectra show characteristic signals for the piperidine ring and benzyl protons.
| Parameter | Details |
|---|---|
| Starting Material | Ethyl or benzyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride |
| Reagent | Formamidine acetate |
| Base | Sodium methoxide or sodium ethoxide |
| Solvent | Methanol or ethanol |
| Temperature | 70–85 °C |
| Reaction Time | 2–18 hours |
| Yield | 55–61% |
| Product Appearance | Tan or white solid |
| Key Analytical Data | MS m/z 242 [M+H]+; ^1H NMR confirms structure |
Stepwise Protection and Esterification Approaches
An alternative preparation involves initial synthesis of tert-butyl or methyl esters of 4-oxo-piperidine-1-carboxylic acid derivatives, followed by introduction of the dimethylaminomethylene group.
-
- Preparation of 4-oxo-piperidine-1-carboxylic acid tert-butyl or methyl ester.
- Condensation with dimethylformamide dimethyl acetal or formamidine acetate to form the dimethylaminomethylene substituent.
- Final esterification or benzylation to yield the benzyl ester.
This method allows for better control of functional group transformations and can be optimized for scale-up.
Reaction Monitoring and Purity Control
-
- Thin-layer chromatography (TLC) to monitor reaction progress.
- High-performance liquid chromatography (HPLC) for purity assessment.
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Notes :
- Reaction conditions such as temperature, base concentration, and solvent choice significantly affect yield and purity.
- Neutralization step with glacial acetic acid is critical to precipitate the product and remove impurities.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation with formamidine acetate | Ethyl/benzyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | NaOMe in MeOH, reflux 2–18 h | 55–61 | Most common method; straightforward; moderate yield |
| Stepwise protection & esterification | 4-oxo-piperidine-1-carboxylic acid tert-butyl/methyl ester | Condensation with formamidine acetate, followed by benzyl ester formation | Variable | Allows better functional group control; multi-step |
Research Findings and Practical Considerations
- The synthesis of 3-dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester is well-established through condensation of 4-oxo-piperidine esters with formamidine acetate in the presence of sodium alkoxides.
- Reaction optimization studies indicate that methanol as solvent and sodium methoxide as base at 70–85 °C provide the best balance of yield and purity.
- The use of benzyl ester instead of ethyl or methyl esters is advantageous for subsequent synthetic transformations in medicinal chemistry.
- The product’s structural integrity and purity are routinely confirmed by MS and NMR, ensuring suitability for research applications.
- No reports suggest significant challenges in scaling up this synthesis, but care must be taken to control moisture and reaction time to avoid side reactions.
Q & A
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperidine ring structure and substituent positions, with characteristic peaks for the dimethylaminomethylene group (δ 2.8–3.2 ppm) and benzyl ester carbonyl (δ 165–170 ppm) .
- Infrared Spectroscopy (IR) : The ester carbonyl stretch (~1730 cm⁻¹) and oxo-piperidine absorption (~1670 cm⁻¹) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Q. How does pH influence the stability of the benzyl ester bond in this compound?
- Acidic conditions (pH 4–5) stabilize the ester bond, while neutral or alkaline conditions promote hydrolysis. For example:
- At pH 7, ester bond cleavage increases by ~30% over 24 hours due to nucleophilic attack by water or hydroxide ions .
- Stability assays using ion chromatography (IC) or alkali treatment (e.g., 0.1M NaOH) quantify degradation rates .
Q. What reactivity patterns are observed with the dimethylaminomethylene and oxo-piperidine groups?
- The dimethylaminomethylene group undergoes nucleophilic substitution (e.g., with bromine or thiols), while the oxo-piperidine moiety participates in condensation or reduction reactions. For instance:
- Bromination at the methylene group yields halogenated derivatives for further functionalization .
- Sodium borohydride reduces the oxo group to a hydroxyl, altering solubility and biological activity .
Advanced Research Questions
Q. What mechanistic insights explain the formation of benzyl ester bonds during synthesis?
- The reaction proceeds via a quinone methide intermediate, which reacts with carboxylic acids (e.g., glucuronic acid) under acidic conditions. Key steps include:
- Electrophilic activation : Protonation of the carbonyl oxygen enhances electrophilicity.
- Nucleophilic attack : The carboxylate anion attacks the activated methide, forming the ester bond .
- Computational modeling (DFT studies) can predict regioselectivity and transition states .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced enzyme inhibition?
- Modifications to the piperidine ring or benzyl ester group significantly impact target binding. For example:
- Substituent positioning : A bromine atom at the 3-position of the piperidine ring increases affinity for cysteine proteases (Ki reduced by 50%) .
- Ester vs. amide : Replacing the benzyl ester with a carbamate improves metabolic stability but reduces cell permeability .
Q. What experimental strategies resolve contradictions in analytical data (e.g., IR vs. NMR)?
- Discrepancies between IR (ester bond presence) and NMR (ester degradation) can arise from sample handling or pH shifts. Mitigation includes:
- Controlled pH during analysis : Use buffered solvents to prevent hydrolysis.
- Cross-validation : Combine mass spectrometry (LC-MS) with elemental analysis to confirm molecular integrity .
Q. How are enzyme inhibition assays optimized for this compound?
- Target selection : Focus on proteases or kinases where piperidine derivatives show precedent (e.g., malaria cysteine proteases) .
- Assay conditions : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) in pH 5.0 buffers to mimic lysosomal environments.
- Data interpretation : Normalize inhibition constants (Ki) against controls to account for non-specific binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
